molecular formula C18H20N4 B2958156 N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877794-27-9

N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2958156
CAS No.: 877794-27-9
M. Wt: 292.386
InChI Key: FCUKOCKCWNINSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C18H20N4 . The average mass of this compound is 292.378 Da and the monoisotopic mass is 292.168793 Da .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been extensively studied . For instance, a copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids has been reported .

Scientific Research Applications

Anticancer and Antimicrobial Applications

Research on enaminones, compounds related to "N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine," highlights their utility as precursors for synthesizing substituted pyrazoles with notable anticancer and antimicrobial activities. Novel N-arylpyrazole-containing enaminones have been synthesized and shown to inhibit human breast and liver carcinoma cell lines effectively, comparable to the standard 5-fluorouracil. This suggests potential applications in developing new anticancer agents (S. Riyadh, 2011).

Cognitive Impairment Treatment

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, closely related to the chemical structure , has been explored for their inhibitory effects on phosphodiesterase 1 (PDE1). These compounds, particularly ITI-214, have shown excellent selectivity and efficacy in vivo, suggesting their potential for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Peng Li et al., 2016).

Anti-inflammatory Applications

Pyrazolo[1,5-a]pyrimidines, through structural modifications, have been studied for their anti-inflammatory properties. These modifications include altering side chains and substituents to enhance therapeutic indices and reduce ulcerogenic activity. This research underscores the potential of such compounds in developing nonsteroidal anti-inflammatory drugs without the common side effects of current medications (G. Auzzi et al., 1983).

Fluorescent Probes for Biological and Environmental Detection

The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating novel functional fluorophores has been documented. These compounds have shown significant fluorescence and large Stokes shifts, making them suitable as fluorescent probes for detecting biologically and environmentally relevant species. This application demonstrates the versatility of pyrazolo[1,5-a]pyrimidine derivatives beyond pharmaceutical uses (Juan C Castillo et al., 2018).

Future Directions

The future directions for research on “N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” and related compounds could involve further exploration of their anticancer potential . The promising potential of these glycohybrids as candidates for further anticancer therapeutic exploration has been highlighted .

Biochemical Analysis

Biochemical Properties

N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . This inhibition is achieved through binding to the ATP-binding site of CDK2, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound interacts with other proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, it induces cell cycle arrest and apoptosis by inhibiting CDK2 activity . This leads to a decrease in cell proliferation and tumor growth. Furthermore, this compound affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, altering gene expression and cellular metabolism. These changes result in reduced cell survival and increased sensitivity to chemotherapeutic agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. By binding to the ATP-binding site of CDK2, it inhibits the enzyme’s activity, leading to cell cycle arrest . Additionally, it modulates the activity of other kinases and transcription factors, resulting in altered gene expression. These molecular interactions contribute to the compound’s ability to induce apoptosis and inhibit cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that the compound’s inhibitory effects on CDK2 and other targets are sustained over several hours, leading to long-term changes in cellular function. Degradation products may form over extended periods, potentially reducing its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, potentially affecting overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes, affecting its localization and concentration within different tissues.

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its activity . It is primarily found in the cytoplasm and nucleus, consistent with its role in modulating cell cycle and gene expression. Post-translational modifications, such as phosphorylation, may influence its subcellular localization and activity, directing it to specific organelles or cellular structures.

Properties

IUPAC Name

N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-13-11-17(21-15-9-5-6-10-15)22-18(20-13)16(12-19-22)14-7-3-2-4-8-14/h2-4,7-8,11-12,15,21H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUKOCKCWNINSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322004
Record name N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877794-27-9
Record name N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.